3,4-difluoro-N-(thiophen-2-ylmethyl)aniline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-(thiophen-2-ylmethyl)aniline typically involves the reaction of 3,4-difluoroaniline with thiophen-2-ylmethyl chloride under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-(thiophen-2-ylmethyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Scientific Research Applications
3,4-difluoro-N-(thiophen-2-ylmethyl)aniline has several applications in scientific research, including:
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
3,4-difluoroaniline: Lacks the thiophene ring and has different chemical properties.
N-(thiophen-2-ylmethyl)aniline: Lacks the fluorine atoms on the benzene ring.
3,4-difluoro-N-(methyl)aniline: Lacks the thiophene ring and has a methyl group instead.
Uniqueness
3,4-difluoro-N-(thiophen-2-ylmethyl)aniline is unique due to the presence of both fluorine atoms and a thiophene ring, which imparts distinct chemical and biological properties . These structural features make it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H9F2NS |
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Molecular Weight |
225.26 g/mol |
IUPAC Name |
3,4-difluoro-N-(thiophen-2-ylmethyl)aniline |
InChI |
InChI=1S/C11H9F2NS/c12-10-4-3-8(6-11(10)13)14-7-9-2-1-5-15-9/h1-6,14H,7H2 |
InChI Key |
QFTNHFYODCJZLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CNC2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
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